molecular formula C14H19N3OS B2767653 5-cyclopropyl-N-(thiophen-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide CAS No. 2199908-92-2

5-cyclopropyl-N-(thiophen-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide

Cat. No. B2767653
CAS RN: 2199908-92-2
M. Wt: 277.39
InChI Key: WJCHKKATOCYCAE-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

The nature of the sulfur reagent makes an essential impact on reaction selectivity . Certain reactions can produce 2,3,5-trisubstituted thiophenes and 3-thienyl disulfides .


Physical And Chemical Properties Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiophene-based analogs, have been recognized as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

It’s worth noting that thiophene-diketopyrrolopyrrole-based molecules, which share structural similarities with the compound , have been found to improve electron transport and lithium-ion diffusion rate when embedded into graphene aerogels . This suggests that the compound may interact with its targets to facilitate electron transport and ion diffusion.

Biochemical Pathways

It’s known that thiophene-based compounds can influence a variety of properties and applications, including the advancement of organic semiconductors . This suggests that the compound may interact with biochemical pathways related to electron transport and ion diffusion .

Pharmacokinetics

It’s known that thiophene-diketopyrrolopyrrole-based molecules can effectively reduce the dissolution in the electrolyte, which could potentially improve the bioavailability of the compound .

Result of Action

It’s known that thiophene-diketopyrrolopyrrole-based molecules can prevent electrode rupture and improve electron transport and lithium-ion diffusion rate . This suggests that the compound may have similar effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the thermal stability of similar compounds has been noted, with decomposition observed at temperatures of 348 and 380 °C . This suggests that the compound’s action, efficacy, and stability may be influenced by temperature and other environmental factors.

Advantages and Limitations for Lab Experiments

5-cyclopropyl-N-(thiophen-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide has several advantages and limitations for lab experiments. One advantage is its potential applications in the field of medicine, making it a valuable compound for drug discovery research. However, one limitation is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 5-cyclopropyl-N-(thiophen-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide. One direction is the further investigation of its potential applications in the field of medicine, particularly in the treatment of cancer and rheumatoid arthritis. Another direction is the development of more efficient synthesis methods for this compound, which can improve its availability for research purposes. Additionally, the study of the structure-activity relationship of this compound can provide insights into its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 5-cyclopropyl-N-(thiophen-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide involves the reaction of cyclopropylamine with 2-(thiophen-2-yl)acetic acid, followed by the cyclization of the resulting intermediate with hexahydro-1H-pyrrole-2-carboxylic acid. This reaction results in the formation of the desired compound, which can be purified using various methods such as column chromatography and recrystallization.

Scientific Research Applications

5-cyclopropyl-N-(thiophen-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide has been extensively studied for its potential applications in the field of medicine. This compound has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases such as cancer and rheumatoid arthritis.

properties

IUPAC Name

2-cyclopropyl-N-thiophen-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c18-14(15-13-2-1-5-19-13)17-8-10-6-16(12-3-4-12)7-11(10)9-17/h1-2,5,10-12H,3-4,6-9H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCHKKATOCYCAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC3CN(CC3C2)C(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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